N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features both furan and pyrazine rings
Mechanism of Action
Target of Action
Mode of Action
It’s worth noting that furan-containing compounds often exhibit a wide range of biological activities due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated promising results in scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and pyrazine oxides.
Reduction: Dihydropyrazines and tetrahydropyrazines.
Substitution: Various substituted furans and pyrazines depending on the reagents used.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to its specific substitution pattern and the presence of both furan and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOVZTRVNREDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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